(S,R,S)-AHPC-amido-C7-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H44N4O6S |

|---|---|

Molecular Weight |

600.8 g/mol |

IUPAC Name |

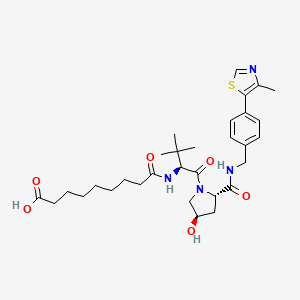

9-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononanoic acid |

InChI |

InChI=1S/C31H44N4O6S/c1-20-27(42-19-33-20)22-14-12-21(13-15-22)17-32-29(40)24-16-23(36)18-35(24)30(41)28(31(2,3)4)34-25(37)10-8-6-5-7-9-11-26(38)39/h12-15,19,23-24,28,36H,5-11,16-18H2,1-4H3,(H,32,40)(H,34,37)(H,38,39)/t23-,24+,28-/m1/s1 |

InChI Key |

WBFMUQOHZVFNHP-FMGHJNRGSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(S,R,S)-AHPC-amido-C7-acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S,R,S)-AHPC-amido-C7-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a sophisticated chemical building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed examination of its mechanism of action, which is intrinsically linked to the function of the PROTACs it helps create.

This compound is an E3 ligase ligand-linker conjugate.[1][2][3][4] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C7 linker with a terminal carboxylic acid, which serves as a versatile attachment point for a ligand targeting a specific protein of interest.[1][5][6] Its utility lies in enabling the recruitment of the cellular ubiquitin-proteasome system to degrade specific target proteins.[4][7]

The PROTAC Mechanism of Action

The core function of a PROTAC is to act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of the molecule is the VHL-binding ligand.[7][8][9]

The catalytic cycle involves several key steps:

-

Ternary Complex Formation: A PROTAC molecule, synthesized using this compound, is bifunctional. One end binds to the VHL E3 ligase complex, while the other end binds to the target Protein of Interest (POI). This forms a transient ternary complex (POI-PROTAC-VHL).

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a poly-ubiquitin chain.

-

Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides.

-

Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling a new cycle of degradation.

Caption: Catalytic cycle of protein degradation mediated by a PROTAC.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₄N₄O₆S | [5][6] |

| Molecular Weight | 600.77 g/mol | [1][5] |

| CAS Number | 2172819-76-8 | [5][6] |

| Appearance | White to off-white solid | [6] |

| Solubility in DMSO | ≥ 100 mg/mL (approx. 166.45 mM) | [5][6] |

| Hydrogen Bond Donors | 4 | [6] |

| Hydrogen Bond Acceptors | 8 | [6] |

| Rotatable Bond Count | 15 | [6] |

Experimental Protocols

The development of a PROTAC using this compound involves a structured workflow, from synthesis to cellular evaluation.

PROTAC Synthesis Workflow

The terminal carboxylic acid on the linker of this compound allows for a straightforward conjugation to a POI ligand, which is typically modified to contain a reactive amine.

Caption: General workflow for synthesizing a PROTAC.

Cellular Degradation Assay Protocol

Objective: To quantify the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Methodology: Western Blotting

-

Cell Seeding: Plate a human cell line known to express the target protein at an appropriate density and allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells for a specified duration (e.g., 16-24 hours). A vehicle control (e.g., 0.1% DMSO) must be included.

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | PROTAC Linkers | 2172819-76-8 | Invivochem [invivochem.com]

- 7. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]

(S,R,S)-AHPC-amido-C7-acid VHL Ligand: A Technical Overview of Binding Affinity and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component in the cellular machinery for protein degradation and has emerged as a key target in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The (S,R,S)-AHPC-amido-C7-acid is a derivative of the well-established VHL ligand, (S,R,S)-AHPC (also known as VH032), featuring a C7 amide linker. This linker provides a versatile attachment point for a ligand that binds to a target protein of interest, forming the complete PROTAC molecule.[1][2][3][4][5][6] The affinity of the VHL ligand portion of the PROTAC for the VHL protein is a crucial determinant of the resulting ternary complex stability and the overall efficiency of target protein degradation.

While specific quantitative binding affinity data (such as Kd, Ki, or IC50) for the standalone this compound ligand is not extensively available in publicly accessible literature, the binding characteristics can be inferred from closely related and well-studied VHL ligands. This guide provides an in-depth overview of the binding principles, experimental protocols for determining binding affinity, and the broader context of the VHL signaling pathway.

VHL Ligand Binding Affinity Data

As of the latest available data, specific binding affinity values for this compound have not been published. However, to provide a relevant frame of reference for researchers, the following table summarizes the binding affinities of the parent compound, (S,R,S)-AHPC (VH032), and other common VHL ligands. These values are representative of the high-affinity interactions required for effective PROTAC activity.

| Ligand | Binding Assay | Kd (nM) | IC50 (µM) | Reference |

| (S,R,S)-AHPC (VH032) | Isothermal Titration Calorimetry (ITC) | 186 | - | Published Scientific Literature |

| VH298 | Surface Plasmon Resonance (SPR) | 89 | - | Published Scientific Literature |

| VH032 derivative | Fluorescence Polarization (FP) | - | 0.53 | BPS Bioscience |

Note: The binding affinity of a VHL ligand can be influenced by the nature of the linker and the target protein ligand when incorporated into a PROTAC. The formation of a ternary complex (VHL-PROTAC-Target Protein) can be subject to cooperativity effects, which may enhance or diminish the overall binding affinity.

Experimental Protocols for Determining VHL Ligand Binding Affinity

Several biophysical techniques are routinely employed to quantify the interaction between a VHL ligand and the VHL protein. The choice of method often depends on the specific requirements of the study, such as throughput, the need for kinetic data, and the availability of reagents.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time. This method provides kinetic information, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

General Protocol:

-

Immobilization: The VHL protein complex (typically VHL-ElonginB-ElonginC or VCB) is immobilized on a sensor chip surface. Common methods include amine coupling or capture of a tagged protein (e.g., His-tagged VCB on a Ni-NTA chip).

-

Binding Measurement: A series of concentrations of the VHL ligand in a suitable running buffer is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is monitored over time.

-

Regeneration: After each binding measurement, the sensor surface is regenerated by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer), preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model to determine the ka, kd, and Kd values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is a solution-based technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy of binding (ΔH).

General Protocol:

-

Sample Preparation: The VHL protein solution is placed in the sample cell of the calorimeter, and the VHL ligand solution is loaded into a titration syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.

-

Titration: A series of small aliquots of the ligand solution are injected into the protein solution while the temperature is kept constant. The heat released or absorbed during each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled VHL ligand (a probe). This technique is well-suited for high-throughput screening of VHL ligands.

General Protocol:

-

Assay Setup: A fixed concentration of the fluorescent VHL probe and the VHL protein are incubated together in a microplate well. This results in a high fluorescence polarization signal because the probe, when bound to the larger protein, tumbles more slowly in solution.

-

Competition: A test compound (unlabeled VHL ligand) is added to the well. If the test compound binds to VHL, it will displace the fluorescent probe, which will then tumble more freely in solution, leading to a decrease in the fluorescence polarization signal.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: The decrease in polarization is proportional to the amount of displaced probe. By titrating the test compound, an IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe) can be determined.

VHL Signaling Pathway and PROTAC Mechanism of Action

The VHL protein is a key component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin-2, and Rbx1. The primary substrate of this complex is the alpha subunit of the hypoxia-inducible factor (HIF-α).

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases. This modification allows it to be recognized by the VHL complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, this hydroxylation does not occur, allowing HIF-1α to accumulate, dimerize with HIF-1β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis and cell survival.

PROTACs leverage this natural degradation machinery. The this compound component of a PROTAC binds to VHL, effectively hijacking the E3 ligase complex. The other end of the PROTAC binds to a target protein, bringing it into close proximity with the VHL complex, leading to its ubiquitination and degradation, irrespective of the cell's oxygen status.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | PROTAC Linkers | 2172819-76-8 | Invivochem [invivochem.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

(S,R,S)-AHPC-amido-C7-acid: A Technical Guide for Drug Development Professionals

(S,R,S)-AHPC-amido-C7-acid is a key synthetic building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a seven-carbon alkyl linker with a terminal carboxylic acid. This functionalized linker provides a versatile attachment point for a ligand that binds to a target protein of interest, enabling the creation of heterobifunctional PROTACs designed to induce the degradation of specific disease-causing proteins.

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a specific stereochemistry that is crucial for its high-affinity binding to the VHL E3 ligase. The "(S,R,S)" designation refers to the stereochemical configuration at the chiral centers of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H44N4O6S | [1] |

| Molecular Weight | 600.77 g/mol | [1] |

| CAS Number | 2172819-76-8 | [1] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥ 100 mg/mL (166.45 mM) | [1] |

| Storage | Powder: -20°C (sealed, away from moisture and light). In solvent: -80°C (6 months), -20°C (1 month) | [2] |

Mechanism of Action: The PROTAC Pathway

This compound serves as a foundational component for PROTACs that hijack the ubiquitin-proteasome system (UPS) to degrade specific target proteins. The VHL ligand portion of the molecule binds to the VHL E3 ubiquitin ligase. When incorporated into a PROTAC, this facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Synthesis and Functionalization

The synthesis of this compound and its derivatives involves multi-step organic synthesis. A common strategy is a convergent synthesis, where the VHL ligand and the linker are synthesized separately and then coupled. The terminal carboxylic acid of the C7 linker allows for standard amide bond formation with an amine-functionalized ligand for the target protein of interest.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The development and characterization of PROTACs derived from this compound involve a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

4. Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Caption: Western blot workflow for PROTAC evaluation.

Biological Activity and Applications

PROTACs constructed using this compound have shown potent and selective degradation of various target proteins. For instance, a PROTAC derived from a similar VHL ligand and linker system was successfully used to degrade Lactate Dehydrogenase (LDH), a key enzyme in cancer metabolism.[3][4]

Table 2: Example Biological Activity of a PROTAC Utilizing a VHL Ligand

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| MS6105 | LDHA | PANC-1 | 38 nM | >90% | [5] |

| MS6105 | LDHB | PANC-1 | 74 nM | >90% | [5] |

Note: MS6105 is a PROTAC that incorporates a VHL ligand similar in structure to (S,R,S)-AHPC.

The versatility of the this compound platform allows for its application in developing degraders for a wide range of therapeutic targets, including those traditionally considered "undruggable" by conventional small molecule inhibitors.

Conclusion

This compound is a critical tool for the design and synthesis of VHL-based PROTACs. Its well-defined structure and versatile linker provide a robust platform for developing novel therapeutics that function through targeted protein degradation. This guide provides a foundational understanding of its properties, mechanism of action, and experimental evaluation, empowering researchers to leverage this technology in their drug discovery and development endeavors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

(S,R,S)-AHPC-amido-C7-acid: A Technical Guide to its Core Role in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This technology utilizes heterobifunctional molecules to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A critical component in the design of many potent and selective PROTACs is the E3 ubiquitin ligase ligand, which serves to recruit the enzymatic machinery responsible for tagging the target protein for degradation. Among the most widely used E3 ligase ligands is (S,R,S)-AHPC, a high-affinity binder of the Von Hippel-Lindau (VHL) E3 ligase. This technical guide focuses on a key derivative, (S,R,S)-AHPC-amido-C7-acid , a versatile building block that incorporates both the VHL ligand and a linker with a terminal carboxylic acid, streamlining the synthesis of novel PROTAC degraders.

This compound is a crucial reagent for researchers engaged in the development of targeted protein degraders. It comprises the (S,R,S)-AHPC moiety, which ensures potent and specific recruitment of the VHL E3 ligase.[1][2] This is connected to a 7-carbon alkyl chain linker terminating in a carboxylic acid. This terminal functional group provides a convenient handle for conjugation to a ligand targeting a protein of interest (POI), typically via a stable amide bond.[3][4] The specific stereochemistry of (S,R,S)-AHPC is essential for its activity, with other stereoisomers serving as negative controls in experiments.[5]

Data Presentation

The following table summarizes key quantitative data for this compound and related PROTACs. It is important to note that the binding affinity of the standalone this compound to VHL is not extensively reported in publicly available literature and would typically be determined experimentally for each new PROTAC construct.

| Parameter | Molecule/Complex | Value | Method | Reference |

| Molecular Weight | This compound | 600.77 g/mol | --- | [6] |

| Solubility | This compound in DMSO | ≥ 100 mg/mL (≥ 166.45 mM) | --- | [6] |

| IC50 (Degradation) | GMB-475 (BCR-ABL1 degrader using (S,R,S)-AHPC) | 1.11 µM (in Ba/F3 cells) | Cell-based assay | |

| DC50 (Degradation) | ARV-771 (BET degrader using a derivative of (S,R,S)-AHPC) | <1 nM (in CRPC cells) | Cell-based assay | |

| Binding Affinity (Kd) | MZ1 (BRD4 PROTAC) to VHL | 29 nM | Surface Plasmon Resonance (SPR) | |

| Binding Affinity (Kd) | MZ1 (BRD4 PROTAC) to VHL | 66 nM | Isothermal Titration Calorimetry (ITC) |

Signaling Pathways and Experimental Workflows

The design and evaluation of a PROTAC utilizing this compound involves a systematic workflow. The underlying mechanism of action relies on the hijacking of the VHL-mediated ubiquitination pathway.

Caption: VHL-Mediated Protein Degradation Pathway Hijacked by a PROTAC.

Caption: PROTAC Design and Evaluation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful design and validation of PROTACs. Below are protocols for key experiments.

Synthesis of a PROTAC via Amide Coupling of this compound and a POI Ligand

This protocol describes a general procedure for the conjugation of this compound to a protein of interest (POI) ligand containing a primary or secondary amine.

Materials:

-

This compound

-

POI ligand with an amine functional group

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) system for purification

-

Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and product characterization

-

Nuclear magnetic resonance (NMR) spectrometer for structural confirmation

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the POI ligand-amine (1.0-1.2 equivalents) to the solution.

-

Add DIPEA (3.0-5.0 equivalents) to the reaction mixture.

-

Finally, add the coupling reagent, such as PyBOP (1.2-1.5 equivalents), to the stirring solution at room temperature.

-

Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Purify the crude product by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Determination of PROTAC-Mediated Protein Degradation by Western Blot (DC50 Calculation)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC and to determine the half-maximal degradation concentration (DC50).

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

Graphing software for data analysis

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[1]

-

Assessment of Binary and Ternary Complex Formation using Surface Plasmon Resonance (SPR)

This protocol provides a framework for measuring the binding kinetics and affinities of the PROTAC to VHL and the POI, as well as the formation of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA chip for biotinylated protein)

-

Purified recombinant VHL E3 ligase complex (often biotinylated for immobilization)

-

Purified recombinant POI

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (if necessary)

Procedure:

-

Immobilization of VHL: Immobilize the purified VHL complex onto the sensor chip surface according to the manufacturer's instructions.

-

Binary Binding Analysis (PROTAC to VHL):

-

Inject a series of concentrations of the PROTAC over the VHL-immobilized surface.

-

Measure the association and dissociation phases.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

-

-

Binary Binding Analysis (PROTAC to POI):

-

Immobilize the POI and inject the PROTAC, or vice versa, depending on protein stability and availability.

-

Perform the analysis as described in step 2.

-

-

Ternary Complex Formation Analysis:

-

Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the VHL-immobilized surface.

-

Alternatively, pre-incubate the PROTAC with the POI before injection.

-

Measure the binding response and fit the data to determine the kinetics and affinity of the ternary complex formation.

-

The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the POI.

-

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-based PROTACs. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the design and optimization of the POI ligand and the overall PROTAC architecture. The experimental protocols provided in this guide offer a roadmap for the synthesis, characterization, and validation of novel protein degraders, ultimately contributing to the advancement of this exciting therapeutic modality. A thorough understanding of the underlying biological pathways and the application of rigorous experimental techniques are paramount to the successful development of effective and selective PROTACs.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. This compound | PROTAC Linkers | 2172819-76-8 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

(S,R,S)-AHPC-amido-C7-acid in the Landscape of VHL Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently utilized component in PROTAC design. This guide provides an in-depth technical comparison of (S,R,S)-AHPC-amido-C7-acid with other prominent VHL ligands, offering a comprehensive resource for researchers in drug development.

Comparative Analysis of VHL Ligand Performance

The efficacy of a VHL-recruiting PROTAC is intrinsically linked to the binding affinity of its VHL ligand. A higher affinity generally translates to more efficient recruitment of the VHL E3 ligase complex, leading to enhanced ubiquitination and subsequent degradation of the target protein. This compound is a derivative of the well-characterized VHL ligand, VH032. The inclusion of a C7-acid linker provides a versatile attachment point for a ligand targeting a protein of interest (POI).

Below is a comparative summary of the binding affinities of several key VHL ligands. It is important to note that direct comparisons can be challenging due to variations in experimental assays and conditions across different studies.

| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |

| This compound | Not directly reported | Not directly reported | The activity of PROTACs incorporating this ligand has been validated in cellular degradation assays. |

| VH032 | 185 nM | - | Isothermal Titration Calorimetry (ITC) |

| VH101 | 44 nM | - | Not Specified |

| VH298 | 80 - 90 nM | - | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization |

| VHL-IN-1 | 37 nM | - | Not Specified |

| VHL Ligand 14 | - | 196 nM | Not Specified |

Signaling Pathways and Experimental Workflows

The development and characterization of VHL-based PROTACs involve a series of well-defined experimental steps, from initial binding assays to cellular degradation and functional validation. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and experimental workflows.

Detailed Experimental Protocols

Accurate and reproducible methodologies are paramount for the evaluation and comparison of VHL ligands and their corresponding PROTACs. This section provides detailed protocols for key experiments.

Isothermal Titration Calorimetry (ITC) for VHL Ligand Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Materials and Reagents:

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

VHL ligand of interest (e.g., this compound)

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Isothermal Titration Calorimeter

-

-

Protocol:

-

Prepare the VBC protein complex solution to a final concentration of 10-20 µM in ITC buffer.

-

Prepare the VHL ligand solution to a final concentration of 100-200 µM in the same ITC buffer. Degas both solutions.

-

Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform an initial injection of 0.5 µL followed by 19-27 injections of 1.5-2.0 µL of the ligand solution into the protein solution at 150-second intervals.

-

Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique that measures binding events in real-time, allowing for the determination of kinetic parameters (kon and koff) and binding affinity. This protocol assesses the formation of the POI-PROTAC-VHL ternary complex.

-

Materials and Reagents:

-

Purified, biotinylated VBC complex

-

Purified POI

-

PROTAC molecule

-

SPR instrument and sensor chip (e.g., Series S Sensor Chip SA)

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

-

Protocol:

-

Immobilize the biotinylated VBC complex onto the streptavidin-coated sensor chip.

-

To measure binary binding, inject a series of concentrations of the PROTAC over the VBC-immobilized surface and measure the binding response.

-

To measure ternary complex formation, pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC.

-

Inject the POI-PROTAC mixtures over the VBC-immobilized surface and measure the binding response.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary complex formation. The cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.[1]

-

Fluorescence Polarization (FP) Competition Assay for VHL Ligand Binding

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein.

-

Materials and Reagents:

-

Purified VBC complex

-

Fluorescently labeled VHL ligand (tracer)

-

Unlabeled VHL ligand of interest (competitor)

-

Assay buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Triton X-100)

-

Microplate reader with FP capabilities

-

-

Protocol:

-

In a microplate, add a fixed concentration of the VBC complex and the fluorescent tracer.

-

Add a serial dilution of the unlabeled competitor ligand to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Plot the FP signal as a function of the competitor concentration and fit the data to a competitive binding model to determine the IC50 of the competitor.

-

AlphaLISA for Ternary Complex Formation

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction of two molecules in close proximity.

-

Materials and Reagents:

-

Tagged VBC complex (e.g., His-tagged)

-

Tagged POI (e.g., GST-tagged)

-

PROTAC molecule

-

AlphaLISA acceptor beads conjugated to an anti-tag antibody (e.g., anti-His)

-

AlphaLISA donor beads conjugated to an anti-tag antibody (e.g., anti-GST)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

Microplate reader capable of AlphaLISA detection

-

-

Protocol:

-

Add the tagged VBC complex, tagged POI, and the PROTAC to the wells of a microplate.

-

Incubate to allow for ternary complex formation.

-

Add the AlphaLISA acceptor and donor beads.

-

Incubate in the dark to allow for bead-complex association.

-

Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.

-

An increase in the AlphaLISA signal indicates the formation of the ternary complex.

-

Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.

-

Materials and Reagents:

-

Cell line expressing the POI

-

PROTAC molecule

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Gel electrophoresis and blotting equipment

-

Imaging system

-

-

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

-

This guide provides a foundational understanding of this compound in the context of other VHL ligands and the experimental methodologies required for their evaluation. The provided data and protocols aim to empower researchers in the rational design and development of novel and effective PROTAC-based therapeutics.

References

(S,R,S)-AHPC-amido-C7-acid: A Technical Guide to its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C7-acid is a key chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent itself, but rather a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule is an E3 ligase ligand-linker conjugate, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a seven-carbon aliphatic acid linker.[1][2][3] This guide provides an in-depth overview of its discovery context, its application in the development of PROTACs, relevant experimental protocols, and the underlying biological pathways.

The PROTAC Revolution and the Role of this compound

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4] They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is frequently utilized in PROTAC design due to its widespread expression.[4]

The (S,R,S)-AHPC moiety is a potent and well-characterized VHL ligand. The C7-acid linker provides a flexible spacer to connect the VHL ligand to a ligand for a target protein, enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Case Study: Development of a Lactate (B86563) Dehydrogenase (LDH) PROTAC Degrader

A prime example of the application of VHL ligand-linker conjugates is in the development of the first lactate dehydrogenase (LDH) PROTAC degrader, MS6105 (also referred to as compound 22 in the primary literature), for the treatment of pancreatic cancer.[5][6][7] LDH is a critical enzyme in the glycolytic pathway and is often overexpressed in cancer cells, contributing to their metabolic reprogramming.[8][9][10]

Quantitative Data for LDH PROTAC Degrader MS6105

The following tables summarize the key quantitative data for the LDH PROTAC degrader MS6105, which utilizes a VHL-recruiting strategy analogous to what would be employed with this compound.

| Parameter | Value | Cell Line | Reference |

| LDHA DC50 | 38 nM | PANC-1 | [6][11] |

| LDHB DC50 | 74 nM | PANC-1 | [6][11] |

| LDHA Dmax | 93% | PANC-1 | |

| LDHB Dmax | 86% | PANC-1 |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

| Cell Line | GI50 (μM) | Reference |

| PANC-1 | 16.1 | [6] |

| MiaPaca2 | 12.2 | [6] |

GI50: Concentration for 50% growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of PROTACs. The following are representative protocols based on the development of the LDH degrader MS6105.

Synthesis of a VHL-recruiting PROTAC (General Protocol)

This protocol outlines the general steps for synthesizing a PROTAC by coupling a target protein ligand (with a suitable functional group) to a VHL ligand-linker conjugate like this compound.

Materials:

-

This compound

-

Target protein ligand with a free amine group

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add the coupling agent and base to the solution to activate the carboxylic acid.

-

Add the target protein ligand to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

Materials:

-

Cancer cell lines (e.g., PANC-1)

-

PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against the target protein (e.g., LDHA) and a loading control (e.g., vinculin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation.

Materials:

-

Cancer cell lines

-

PROTAC of interest

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates.

-

Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence or absorbance according to the manufacturer's instructions to determine cell viability.

-

Calculate the GI50 value from the dose-response curve.

Visualizing the Pathways and Processes

The following diagrams illustrate the key concepts in the discovery and development of this compound-based PROTACs.

Caption: Mechanism of action for a PROTAC utilizing a VHL ligand.

Caption: A typical experimental workflow for PROTAC development.

Caption: Simplified lactate dehydrogenase (LDH) signaling in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. This compound | PROTAC Linkers | 2172819-76-8 | Invivochem [invivochem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Aberrant lactate dehydrogenase A signaling contributes metabolic signatures in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MS6105 | LDHA/B PROTAC | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide on (S,R,S)-AHPC-amido-C7-acid Linker Chemistry and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand (warhead) to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.

This technical guide provides a comprehensive overview of the (S,R,S)-AHPC-amido-C7-acid linker, a key building block in the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into its chemical properties, function in mediating protein degradation, and provide relevant experimental data and protocols for its application in research and drug development.

Core Concepts: The Role of this compound in PROTACs

The this compound linker is a bifunctional molecule that incorporates two key features:

-

The (S,R,S)-AHPC moiety: This is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its specific stereochemistry ensures high-affinity binding to VHL, a crucial step in the PROTAC mechanism of action.

-

The amido-C7-acid linker: This component provides a flexible seven-carbon alkyl chain with a terminal carboxylic acid. The amide group offers structural rigidity and potential for hydrogen bonding interactions, while the alkyl chain provides the necessary length and spatial orientation to bridge the VHL E3 ligase and the target protein. The terminal carboxylic acid serves as a versatile chemical handle for conjugation to a "warhead" – a ligand that binds to the protein of interest.

The primary function of this linker is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex.[2] This proximity, induced by the linker, enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₄N₄O₆S | [3] |

| Molecular Weight | 600.77 g/mol | [3] |

| CAS Number | 2172819-76-8 | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Quantitative Data: Degradation Efficiency of PROTACs Utilizing an Amido-Alkyl Linker

While specific degradation data for a PROTAC utilizing the exact this compound linker is not always explicitly reported under this precise name in the literature, studies on BCL-XL PROTACs have investigated a series of degraders with varying lengths of an amido-alkyl chain. In this series, a PROTAC with a six-methylene unit linker (equivalent to a C7 acid linker) was synthesized and evaluated. The following table summarizes the cytotoxicity and protein degradation data for this relevant compound.

Table 1: Cytotoxicity and Protein Degradation Data for a BCL-XL PROTAC with a C7 Amido-Alkyl Linker

| Compound | Linker Length (Methylene Units) | Cell Line | IC₅₀ (nM) | Target Protein Degradation | Reference |

| 1f | 6 | MOLT-4 | 151 | BCL-XL degradation observed | [4] |

Note: The IC₅₀ value represents the concentration of the compound that inhibits cell viability by 50%. The western blot data in the referenced study qualitatively demonstrates BCL-XL degradation.

Experimental Protocols

Synthesis of this compound

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

Protected (S,R,S)-AHPC VHL ligand

-

9-Aminononanoic acid methyl ester (or other suitable C7 linker precursor)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., LiOH for ester hydrolysis)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

General Procedure:

-

Amide Coupling: Dissolve the protected (S,R,S)-AHPC VHL ligand and the C7 amino acid derivative in an appropriate anhydrous solvent (e.g., DMF).

-

Add the coupling reagents and base to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Work up the reaction and purify the coupled product by column chromatography.

-

Deprotection: Treat the purified product with a suitable deprotecting agent to cleave the ester and reveal the terminal carboxylic acid.

-

Purify the final this compound linker, typically by preparative HPLC.

-

Characterize the final product by NMR and mass spectrometry.

Conjugation to a Warhead

The terminal carboxylic acid of the linker allows for a straightforward amide bond formation with an amine-containing warhead.

Workflow for PROTAC Synthesis

Caption: General workflow for the synthesis of a PROTAC using the linker.

Protocol:

-

Dissolve the this compound linker and the amine-containing warhead in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC.

-

Confirm the identity and purity of the PROTAC by analytical LC-MS and NMR.

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[5]

Workflow for Western Blot Analysis

Caption: A step-by-step workflow for determining PROTAC efficacy via Western Blot.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.

Signaling Pathways and Function

The VHL-E3 Ligase Ubiquitination Pathway

The this compound linker functions by hijacking the VHL-E3 ligase complex. The canonical function of the VHL E3 ligase is to recognize and target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[6][7]

VHL E3 Ligase Pathway

Caption: The mechanism of PROTAC-mediated protein degradation via the VHL E3 ligase pathway.

Downstream Signaling Consequences

The degradation of a target protein by a PROTAC utilizing the this compound linker will lead to the abrogation of its downstream signaling pathways. For example:

-

Degradation of BCL-XL: BCL-XL is an anti-apoptotic protein. Its degradation is expected to sensitize cancer cells to apoptosis, leading to the activation of caspases and subsequent cell death.[1]

-

Degradation of ERRα: Estrogen-related receptor α (ERRα) is a nuclear receptor involved in cellular metabolism. Its degradation can impact metabolic pathways and has been explored as a therapeutic strategy in certain cancers.[3]

Potential Off-Target Effects

A key consideration in the use of VHL-recruiting PROTACs is the potential for off-target effects related to the HIF-1α pathway. By competing with HIF-1α for binding to VHL, these PROTACs could potentially stabilize HIF-1α, leading to the activation of hypoxic response genes. However, the catalytic nature of PROTACs and their typically high affinity for VHL often mitigate this risk at therapeutic concentrations. Nevertheless, it is crucial to experimentally evaluate the effect of any new VHL-based PROTAC on HIF-1α levels.

Conclusion

The this compound linker is a valuable and versatile tool for the development of potent and selective PROTACs that recruit the VHL E3 ligase. Its well-defined chemical structure, coupled with straightforward conjugation chemistry, makes it an attractive choice for researchers in the field of targeted protein degradation. This guide has provided a comprehensive overview of its chemistry, function, and the experimental methodologies required for its successful implementation. As the field of targeted protein degradation continues to evolve, the rational design and application of linkers such as this compound will remain a cornerstone of developing novel therapeutics for a wide range of diseases.

References

- 1. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-amido-C7-acid for Novel E3 Ligase Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[2][3] A critical component of any PROTAC is the E3 ligase-recruiting ligand, which determines which of the over 600 human E3 ubiquitin ligases is hijacked for targeted degradation. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) have been predominantly utilized, the exploration of novel E3 ligase recruiters is a key frontier in expanding the scope and refining the selectivity of TPD.[4]

This technical guide focuses on (S,R,S)-AHPC-amido-C7-acid , a ligand-linker conjugate designed to recruit the VHL E3 ligase.[5] It serves as a foundational building block for the synthesis of PROTACs aimed at novel protein targets. Herein, we provide a comprehensive overview of its application, including quantitative data from a case study involving the degradation of Lactate Dehydrogenase (LDH), detailed experimental protocols for the characterization of resulting PROTACs, and visual representations of key pathways and workflows.

Data Presentation: A Case Study in Lactate Dehydrogenase Degradation

This compound and similar VHL-recruiting moieties have been successfully employed in the development of potent and selective protein degraders. A notable example is the creation of the first proteolysis targeting chimera (PROTAC) degrader for Lactate Dehydrogenase (LDH), a key enzyme in glycolysis and a biomarker for aggressive cancers.[5] The following tables summarize the key quantitative data for a representative LDH PROTAC developed using a VHL ligand, demonstrating the potential of this chemical scaffold.

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| LDH PROTAC | LDHA/B | Pancreatic Cancer Cells | Specific values not publicly available | Significant degradation reported | [5] |

| Parameter | Description | Assay | Typical Readout |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry | Protein band intensity, Luminescence/Fluorescence |

| Dmax | The maximum percentage of target protein degradation achieved at a given concentration. | Western Blot, In-Cell Western, Mass Spectrometry | Protein band intensity, Luminescence/Fluorescence |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and the target protein or E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Heat change, Response units |

| Ternary Complex Formation (EC50) | The concentration of the PROTAC required to induce half-maximal formation of the POI-PROTAC-E3 ligase ternary complex. | NanoBRET™ Assay | BRET ratio |

| Selectivity | The degree to which the PROTAC degrades the intended target over other proteins in the proteome. | Quantitative Proteomics (e.g., TMT, SILAC) | Fold change in protein abundance |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of PROTACs utilizing this compound or similar VHL-recruiting moieties.

PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a primary or secondary amine to this compound.

Materials:

-

This compound

-

POI ligand with an available amine functional group

-

Amide coupling reagents (e.g., HATU, HBTU/HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Purification system (e.g., HPLC)

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

-

Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.5 equivalents) to the solution.

-

Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the POI ligand-amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring its progress by LC-MS.

-

Upon completion, quench the reaction with a small volume of water.

-

Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

-

Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blotting for Protein Degradation Assessment

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer system and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (e.g., ECL)

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Quantify the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmids for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase (VHL)

-

Transfection reagent

-

Synthesized PROTAC

-

NanoBRET™ Nano-Glo® Live Cell Reagent

-

Luminometer capable of measuring BRET signals

Procedure:

-

Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL plasmids. A 1:10 donor-to-acceptor plasmid ratio is a recommended starting point.

-

Seed the transfected cells into a white, 96-well assay plate.

-

Prepare serial dilutions of the PROTAC in Opti-MEM™.

-

Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours). To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).

-

Prepare the NanoBRET™ detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of the PROTAC to its target protein or the E3 ligase, allowing for the determination of the binding affinity (Kd).

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant POI and VHL-ElonginB-ElonginC (VCB) complex

-

Synthesized PROTAC

-

Dialysis buffer

Procedure:

-

Thoroughly dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.

-

Degas all solutions before the experiment.

-

For measuring the binding to the POI, load the protein into the sample cell and the PROTAC into the injection syringe.

-

Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.

-

Integrate the heat-flow peaks to obtain the heat of binding for each injection.

-

Plot the heat of binding against the molar ratio of PROTAC to protein and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Repeat the experiment by titrating the PROTAC into the VCB complex to determine its binding affinity to the E3 ligase.

Quantitative Proteomics for Selectivity Profiling

This method provides a global view of protein abundance changes in cells upon PROTAC treatment, enabling the assessment of selectivity.

Materials:

-

Cultured cells

-

Synthesized PROTAC

-

Lysis buffer and protein digestion reagents (e.g., trypsin)

-

Tandem Mass Tag (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents

-

High-resolution mass spectrometer

-

Proteomics data analysis software

Procedure:

-

Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein, alongside a vehicle control. A shorter treatment time (e.g., 6 hours) is often used to enrich for direct degradation targets.

-

Lyse the cells and digest the proteins into peptides.

-

Label the peptides from the different treatment conditions with isobaric tags (e.g., TMT) or use SILAC for metabolic labeling.

-

Combine the labeled peptide samples and analyze them by LC-MS/MS.

-

Identify and quantify the relative abundance of thousands of proteins across the different conditions using specialized software.

-

Identify proteins that are significantly downregulated upon PROTAC treatment. The selectivity of the PROTAC is determined by the extent to which it degrades the intended target compared to other proteins.

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC development.

Caption: Logical relationship of PROTAC components and function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein Degradation and PROTACs [promega.com]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Biological Role of (S,R,S)-AHPC-amido-C7-acid in Targeted Protein Degradation: A Technical Overview

(S,R,S)-AHPC-amido-C7-acid is a key chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a sophisticated building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C7 alkyl amide linker, which facilitates its conjugation to a target protein ligand.[1][2] By itself, this compound does not possess intrinsic biological activity. Its function is realized when it is incorporated into a heterobifunctional PROTAC molecule, designed to selectively eliminate disease-causing proteins.

This guide provides an in-depth look at the biological activity of a PROTAC synthesized using a derivative of the this compound linker, focusing on a case study of a Lactate Dehydrogenase (LDH) degrader, MS6105.[3][4] We will explore the quantitative data demonstrating its efficacy, the detailed experimental protocols for its evaluation, and the underlying signaling pathways.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[5] A PROTAC molecule, such as one synthesized using the this compound linker, consists of three key components: a ligand for the target protein (e.g., LDH), a linker, and a ligand for an E3 ubiquitin ligase (in this case, VHL).[6]

The PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.[7] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein.[8] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Quantitative Biological Activity of an (S,R,S)-AHPC-linker based PROTAC

The following tables summarize the biological activity of MS6105, a potent LDH degrader developed for the treatment of pancreatic cancer, which utilizes a linker derived from the (S,R,S)-AHPC scaffold.[3][4]

Table 1: In Vitro Degradation Efficacy of MS6105 in PANC1 Cells

| Target Protein | DC50 (nM) | Dmax (%) | Cell Line |

| LDHA | 38 | 93 | PANC1 |

| LDHB | 74 | >90 | PANC1 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[4]

Table 2: Anti-proliferative Activity of MS6105 in Pancreatic Cancer Cell Lines

| Cell Line | GI50 (µM) |

| PANC1 | 16.1 |

| MiaPaca2 | 12.2 |

GI50: Half-maximal growth inhibition concentration.[4]

Detailed Experimental Protocols

Protein Degradation Assay via Western Blotting

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate pancreatic cancer cells (e.g., PANC1) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., MS6105) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1][9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[10]

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-LDHA) and a loading control (e.g., anti-vinculin or anti-GAPDH) overnight at 4°C.

-